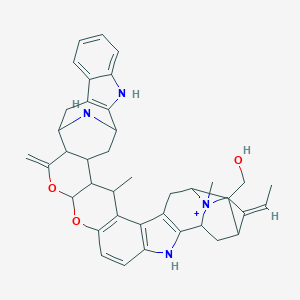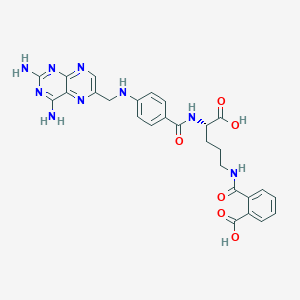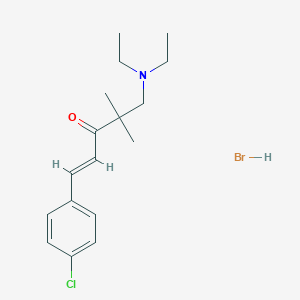![molecular formula C14H19NO2 B219717 2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol CAS No. 112661-59-3](/img/structure/B219717.png)
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and is commonly referred to as "compound X" in the scientific community.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Applications
The compound has been utilized in asymmetric synthesis studies. For instance, Meilert, Pettit, and Vogel (2004) explored its use in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are important in pharmaceutical research. Their work demonstrated high stereo- and enantioselectivity in the synthesis processes, contributing to advancements in the efficient production of complex molecular structures with potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).
Synthesis of Epoxy Group-Containing Compounds
Research by Dmitrieva, Nikitina, Albanov, and Nedolya (2005) involved the compound in reactions leading to the formation of epoxy group-containing compounds. Their study provided insights into the transformation of these compounds under various conditions, which is significant in the development of materials and chemicals with industrial applications (Dmitrieva, Nikitina, Albanov, & Nedolya, 2005).
Marine Biology and Cancer Research
In marine biology and cancer research, the compound has been investigated for its cytotoxicity towards marine P388 lymphocytic leukemia and human cancer cell lines. The study by Meilert, Pettit, and Vogel (2004) demonstrated the potential of derivatives of this compound in inhibiting cancer cell growth, highlighting its relevance in oncology research (Meilert, Pettit, & Vogel, 2004).
Exploration in Organic Chemistry
Furthermore, the compound's structure and reactivity have been explored in various organic chemistry studies, contributing to a deeper understanding of complex organic synthesis processes. This includes research on oxetane formation, vinyl ethers, and the synthesis of glycerin carbonate-based intermediates, which are critical in the development of new organic synthesis methodologies and materials (Mosimann & Vogel, 2000); (Benyahya et al., 2011).
Propiedades
Número CAS |
112661-59-3 |
|---|---|
Nombre del producto |
2-[(13S,16S)-5-(Hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
Fórmula molecular |
C14H19NO2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-[(13S,16S)-5-(hydroxymethyl)-13-methyl-10-methylidene-2,6-dioxatetracyclo[11.3.0.01,3.05,7]hexadecan-16-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O4/c1-13-5-6-15-19(12-21,23-15)11-16-20(24-16)14(17(2,3)22)8-10-18(20,4)9-7-13/h14-16,21-22H,1,5-12H2,2-4H3/t14-,15?,16?,18+,19?,20?/m0/s1 |
Clave InChI |
AIGZUIVVXKXMDB-KTMPAPRXSA-N |
SMILES isomérico |
C[C@@]12CC[C@H](C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
SMILES |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
SMILES canónico |
CC12CCC(C13C(O3)CC4(C(O4)CCC(=C)CC2)CO)C(C)(C)O |
Sinónimos |
stolonidiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)
![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)
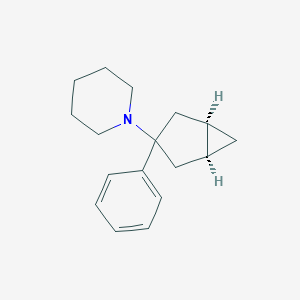
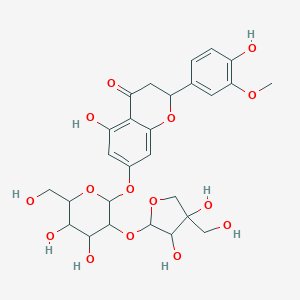
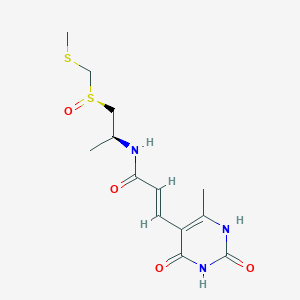
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate](/img/structure/B219694.png)
